molecular formula C25H22FNO4 B8233178 N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

N-Fmoc-N-methyl-4-fluoro-D-phenylalanine

Cat. No.: B8233178
M. Wt: 419.4 g/mol
InChI Key: AASWRUZYXHQLCZ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-methyl-4-fluoro-D-phenylalanine is a non-natural amino acid derivative designed for advanced peptide engineering and pharmaceutical research. This compound integrates two key modifications: a fluorine atom at the para position of the phenyl ring and an N-methyl group on the peptide backbone. The incorporation of fluorine, an atom with unique properties of high electronegativity and low polarizability, is a well-established strategy to fine-tune the biophysical and chemical properties of bioactive peptides . Fluorination can significantly modulate characteristics such as lipophilicity, metabolic stability, and binding affinity by influencing electron density and molecular conformation . The N-methylation of the amide bond introduces conformational restraint, enhances membrane permeability, and reduces susceptibility to proteolytic degradation, making it a valuable tool for improving the drug-like properties of peptide-based therapeutics. This building block is particularly valuable in structure-activity relationship (SAR) studies and in the development of novel peptide therapeutics. The specific combination of the D-configuration, fluorination, and N-methylation allows researchers to probe and optimize peptide-receptor interactions with high selectivity. For instance, studies with fluorinated antigenic peptides have demonstrated that fluorine substitutions can selectively enhance or diminish T-cell receptor (TCR) binding affinity, highlighting its potential in the design of selective immunotherapies and vaccines . Furthermore, the Fmoc-protecting group makes this reagent ideally suited for standard solid-phase peptide synthesis (SPPS), enabling the straightforward incorporation of this modified amino acid into complex peptide sequences. Its primary applications span drug development, peptide probe design, and biophysical studies aimed at understanding molecular recognition events. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASWRUZYXHQLCZ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Fmoc N Methyl 4 Fluoro D Phenylalanine

Asymmetric Synthesis of D-Phenylalanine Derivatives

The cornerstone of synthesizing the target molecule is the establishment of the D-configuration at the alpha-carbon of the 4-fluorophenylalanine scaffold. This is achieved through various asymmetric synthesis techniques that ensure high enantiomeric purity, a critical factor for its application in peptide synthesis and drug discovery.

Stereoselective Fluorination Approaches for Phenylalanine Analogues

The introduction of a fluorine atom onto the phenyl ring of phenylalanine can be accomplished through several methods, with stereoselectivity being a key consideration. While direct fluorination of phenylalanine can be challenging, the synthesis often starts with a pre-fluorinated precursor.

One common approach involves the use of fluorinated starting materials, such as 4-fluorobenzaldehyde (B137897) or 4-fluorobenzyl bromide. tandfonline.combeilstein-journals.org For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine was achieved by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine to form an intermediate that underwent transition-metal-catalyzed asymmetric hydrogenation. beilstein-journals.orgnih.gov This method yielded the N-acetyl-L-phenylalanine derivative with high conversion and an enantiomeric excess (ee) of 94%. beilstein-journals.orgnih.gov

Another strategy is the direct C-H fluorination of a phenylalanine derivative. For example, the α-fluorination of a phenylalanine derivative carrying a picolinamide (B142947) auxiliary was successfully carried out using Selectfluor as the fluorinating agent. nih.gov This reaction was catalyzed by Cu(OAc)2 with a chiral ligand, (R)-3-hydroxyquinuclidine, which resulted in higher yields and prevented the formation of β-elimination byproducts. nih.gov

Radiolabeled fluorinated phenylalanines, important for positron emission tomography (PET), have also been synthesized. beilstein-journals.orgnih.gov The synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine, for instance, involved a three-step process starting with an [¹⁸F]-fluoride exchange reaction. beilstein-journals.orgnih.gov

Chiral Induction and Control in D-Amino Acid Synthesis

Achieving the desired D-stereochemistry is paramount. Several methods have been developed for the asymmetric synthesis of D-amino acids, moving beyond classical chemical resolution of racemic mixtures which are often inefficient. rsc.orgnih.gov

One powerful method is asymmetric phase-transfer catalysis (PTC). acs.org This technique has been successfully applied to the synthesis of unnatural α-amino acids through the alkylation of glycinate (B8599266) ester Schiff bases using cinchona alkaloid-derived catalysts. acs.org For example, 4-fluoro-β-(4-fluorophenyl)-L-phenylalanine was synthesized via the asymmetric phase-transfer catalyzed alkylation of tert-butyl glycinate-benzophenone Schiff base. acs.org The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity. acs.org

Biocatalytic methods have also emerged as highly efficient and selective routes to D-amino acids. rsc.orgnih.gov These enzymatic approaches operate under mild conditions and can provide high enantioselectivities and conversions. rsc.orgnih.gov One such strategy involves a cascade reaction system using an L-amino acid deaminase and a D-amino acid dehydrogenase to convert an L-amino acid into its corresponding D-enantiomer. rsc.org For instance, L-phenylalanine can be converted to D-phenylalanine with a quantitative yield and an enantiomeric excess greater than 99%. rsc.org

The Schöllkopf method, a well-established approach for asymmetric amino acid synthesis, has also been employed. tandfonline.com This method utilizes a chiral auxiliary, a bislactim ether, to direct the stereoselective alkylation of a glycine (B1666218) enolate. tandfonline.com The asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved using this alkylation strategy. tandfonline.com

N-Methylation Strategies for α-Amino Acid Derivatives

Once the chiral 4-fluoro-D-phenylalanine core is obtained, the next critical step is the selective methylation of the α-amino group. N-methylation can enhance the pharmacokinetic properties of peptides, such as improved metabolic stability and oral bioavailability. nih.govspringernature.com

Solution-Phase Protocols for N-Methylation of Fmoc-Protected Amino Acids

Solution-phase N-methylation offers a versatile approach for modifying amino acids. A common strategy involves the protection of the α-amino group with a suitable protecting group that allows for subsequent methylation. The 2-nitrobenzenesulfonyl (o-NBS) group is frequently used for this purpose. figshare.com The synthesis of Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acids can be achieved through N-alkylation of Nα-arylsulfonylamino esters using dimethyl sulfate (B86663) and DBU as the base. figshare.com

Another method involves the formation of an oxazolidinone derivative from the N-Fmoc protected amino acid using paraformaldehyde, followed by reductive ring-opening with a Lewis acid and a reducing agent like triethylsilane to yield the N-methylated amino acid. researchgate.net This approach has been shown to be efficient and can be performed under mild conditions. researchgate.net

Method Key Reagents Advantages Reference
o-NBS Protectiono-NBS-Cl, Dimethyl sulfate, DBUEfficient, compatible with Fmoc chemistry figshare.com
Oxazolidinone FormationParaformaldehyde, p-toluenesulfonic acid, Triethylsilane, Lewis acidMild conditions, improved yields researchgate.net

Solid-Phase Methodologies for Site-Selective N-Methylation

Solid-phase synthesis offers several advantages for peptide and amino acid derivatization, including ease of purification and the potential for automation. Several methods for on-resin N-methylation have been developed.

The Biron-Kessler method is a widely used solid-phase N-methylation protocol. nih.gov This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which increases the acidity of the remaining NH group, facilitating methylation with an alkylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as DBU. nih.gov The o-NBS group is then removed using a thiol, such as 2-mercaptoethanol. nih.govacs.org

Step Reagents Conventional Time Ultrasonic Agitation Time Reference
Sulfonylationo-NBS-Cl, DMAP2 hoursReduced acs.org
MethylationMethyl iodide/Dimethyl sulfate, DBU2 x 30 minutes2 x 5 minutes acs.org
Desulfonylation2-mercaptoethanol, DBU2 x 30 minutes2 x 5 minutes acs.org

Optimization of Alkylation Reagents and Conditions

The choice of alkylating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions during N-methylation. Dimethyl sulfate and methyl iodide are commonly used methylating agents. nih.govfigshare.com The selection of the base is also important, with DBU being a popular choice in solid-phase synthesis. nih.gov

In solution-phase synthesis, the use of dimethyl carbonate (DMC) as a green methylating agent has been explored. nih.gov Catalytic systems, such as copper-zirconium bimetallic nanoparticles, have been shown to efficiently catalyze the N-methylation of amines with DMC. nih.gov

The solvent can also play a significant role. For instance, in the context of peptide synthesis on a solid support, solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used. acs.orgpeptide.com

Fmoc Protection Scheme in Non-Canonical Amino Acid Synthesis

The synthesis of peptides incorporating non-canonical amino acids, such as N-methylated and fluorinated residues, relies heavily on robust and selective protecting group strategies. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). wikipedia.org Its utility stems from its stability under acidic conditions and its lability to bases, which allows for the selective deprotection of the N-terminal amine without compromising acid-sensitive side-chain protecting groups or the peptide-resin linkage. wikipedia.orgcsic.es

Principles of Fmoc/tBu Orthogonal Protection in Complex Building Blocks

The concept of "orthogonality" in protecting group strategy is fundamental to the synthesis of complex molecules like peptides. biosynth.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others in the molecule. biosynth.compeptide.com The most widely adopted orthogonal scheme in SPPS is the Fmoc/tBu strategy. csic.esiris-biotech.de

In this approach:

The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid. It is stable to acids but is readily cleaved by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de This cleavage occurs via a β-elimination mechanism. csic.es

The tert-Butyl (tBu) group and other acid-labile groups (e.g., Trityl (Trt), tert-butyloxycarbonyl (Boc)) are used for the semi-permanent protection of reactive amino acid side chains (e.g., the carboxyl groups of Aspartic acid and Glutamic acid, or the hydroxyl groups of Serine and Threonine). peptide.comiris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA). csic.esiris-biotech.de

This orthogonality allows for a repetitive cycle in SPPS:

Selective removal of the N-terminal Fmoc group with piperidine.

Coupling of the next Fmoc-protected amino acid to the newly liberated amine.

Repetition of this cycle until the desired peptide sequence is assembled.

Final treatment with a strong acid (e.g., 95% TFA) to simultaneously cleave the peptide from the solid support and remove all the acid-labile side-chain protecting groups (like tBu). iris-biotech.de

This strategy's compatibility with a wide range of functional groups and its milder final cleavage conditions compared to older methods (like those requiring hazardous hydrofluoric acid) have made it the preferred method for synthesizing complex peptide building blocks. csic.es

Protecting GroupStructureTarget FunctionalityCleavage ConditionStability
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc structureα-Amino groupBase (e.g., 20% Piperidine in DMF)Acid, Hydrogenolysis
tBu (tert-Butyl)tBu structureSide-chain Carboxyls (Asp, Glu), Hydroxyls (Ser, Thr), etc.Acid (e.g., Trifluoroacetic Acid, TFA)Base, Hydrogenolysis

Compatibility and Challenges with N-Methylated and Fluorinated Systems

The incorporation of structural modifications such as N-methylation and fluorination into amino acids like N-Fmoc-N-methyl-4-fluoro-D-phenylalanine introduces specific challenges to the standard Fmoc/tBu synthesis protocol.

Challenges with N-Methylated Systems: N-methylation of the peptide backbone is a common strategy to increase a peptide's metabolic stability, bioavailability, and cell permeability. nih.gov However, it also presents significant synthetic hurdles:

Steric Hindrance: The presence of the N-methyl group adds steric bulk near the reaction center. This can significantly slow down both the coupling of the N-methylated amino acid and the subsequent coupling of the next amino acid onto the N-methylated residue.

Fmoc Removal: While the Fmoc group is generally compatible with N-methylated amino acids, the steric environment can sometimes influence the efficiency of the base-induced deprotection step.

Synthesis of Building Blocks: The synthesis of Fmoc-N-methyl-amino acids themselves can be complex. Methods like the Biron-Kessler protocol, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) to facilitate methylation, are often employed on a solid support before the final Fmoc protection step. nih.gov

Compatibility and Challenges with Fluorinated Systems: The introduction of fluorine into the phenyl ring of phenylalanine can modulate the amino acid's electronic properties, hydrophobicity, and conformation, which can be beneficial for drug design. nih.gov

Electronic Effects: Fluorine is a highly electronegative atom. The presence of a fluorine atom on the aromatic ring can alter the pKa of other functional groups and influence reaction intermediates, though it is generally considered compatible with standard Fmoc-SPPS conditions. nih.gov

Reactivity: The synthesis of fluorinated amino acids often requires specialized starting materials and synthetic routes. nih.govbeilstein-journals.org However, once the Fmoc-protected fluorinated building block is prepared, its incorporation into peptides using standard coupling reagents is generally efficient. acs.orgchemimpex.com

The combination of both N-methylation and para-fluorination in a single building block, as in this compound, presents a convergence of these challenges. The synthetic chemist must contend with the increased steric hindrance from the N-methyl group while accounting for the electronic modifications imparted by the fluorine atom. Careful optimization of coupling reagents, reaction times, and deprotection conditions is often necessary to successfully incorporate such a highly modified residue into a peptide sequence. csic.es

Convergent and Modular Synthetic Routes to this compound

The synthesis of a complex, non-canonical amino acid like this compound is best approached through a convergent and modular strategy. csic.es This involves preparing the fully functionalized amino acid core first, which can then be used as a discrete building block (a module) in standard Fmoc-based solid-phase peptide synthesis. This is in contrast to a linear approach where modifications might be attempted on the resin-bound peptide.

A plausible modular route involves three key stages: synthesis of the fluorinated D-amino acid, subsequent N-methylation, and final Fmoc protection.

Synthesis of 4-Fluoro-D-phenylalanine: This initial module can be synthesized via several stereoselective methods. One common approach is the asymmetric alkylation of a glycine enolate equivalent using a chiral auxiliary, with 4-fluorobenzyl bromide as the electrophile. nih.gov Subsequent hydrolysis and removal of the chiral auxiliary yield the desired 4-fluoro-D-phenylalanine.

N-Methylation: The resulting 4-fluoro-D-phenylalanine is then N-methylated. A robust method for this transformation is a modified Fukuyama or Biron-Kessler procedure. nih.gov This typically involves: a. Protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) or a similar activating group. This makes the N-H proton acidic. b. Deprotonation with a mild base followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate. c. Removal of the o-NBS group under mild conditions (e.g., using a thiol) to yield N-methyl-4-fluoro-D-phenylalanine. nih.gov

Fmoc Protection: The final step is the protection of the secondary amine of N-methyl-4-fluoro-D-phenylalanine with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic aqueous conditions (e.g., in a sodium bicarbonate solution). wikipedia.org

This convergent approach ensures that the complex, sterically hindered, and electronically modified building block is prepared and purified with high fidelity before its commitment to the iterative and demanding process of solid-phase peptide synthesis.

StepDescriptionKey ReagentsProduct
1 Asymmetric synthesis of the core amino acidChiral auxiliary, 4-fluorobenzyl bromide4-Fluoro-D-phenylalanine
2 N-methylation of the amino acid2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Base, Methyl iodide (CH₃I), ThiolN-methyl-4-fluoro-D-phenylalanine
3 Fmoc group installationFmoc-OSu or Fmoc-Cl, Sodium bicarbonate (NaHCO₃)This compound

Strategic Integration of N Methyl 4 Fluoro D Phenylalanine into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols for Modified Residues

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. beilstein-journals.org However, the inclusion of sterically hindered residues like N-methylated amino acids necessitates specialized protocols to achieve high coupling efficiencies. scienmag.compeptide.com

Overcoming Steric Hindrance in Coupling N-Methylated Amino Acids on Solid Support

The primary challenge in incorporating N-methylated amino acids is the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions and the formation of deletion sequences. scienmag.comresearchgate.net This is particularly problematic when coupling an amino acid to a resin-bound N-methylated residue. researchgate.net To address this, several strategies have been developed:

High-Efficiency Coupling Reagents: Standard coupling reagents are often insufficient for N-methylated amino acids. peptide.com More potent reagents, such as those based on phosphonium (B103445) or uronium salts, are required. uni-kiel.debachem.com Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) have demonstrated superior performance in these challenging couplings. peptide.comresearchgate.netpeptide.com The use of amino acid fluorides, generated in situ with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), is also effective for sterically hindered couplings. bachem.com

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky amino acids to completion more efficiently than conventional methods. cem.com

Extended Coupling Times and Double Coupling: Allowing for longer reaction times or performing the coupling step twice (double coupling) can help to ensure complete reaction and minimize the formation of deletion peptides. researchgate.net

In Situ Generation of Reactive Intermediates: Methods that generate highly reactive intermediates in situ, such as the conversion of the N-protected amino acid to its acid chloride using bis(trichloromethyl) carbonate (BTC) or triphosgene, can overcome the steric barrier. researchgate.netgoogle.com

Coupling Reagent Type Key Features for N-Methylated Amino Acid Coupling
HATU Uronium SaltReacts faster than HBTU with less epimerization. peptide.com
PyAOP Phosphonium SaltHighly effective for coupling N-protected N-methyl amino acids. researchgate.netpeptide.com
PyBrOP Phosphonium SaltMore reactive than PyBOP, useful for difficult couplings. peptide.com
BTC/Triphosgene Acid Chloride FormationForms highly reactive, sterically unhindered acid chlorides in situ. researchgate.netgoogle.com

Resin Linkage Agents and Deprotection Regimes in Fmoc-SPPS with D-Amino Acids

The choice of resin and linker is critical in Fmoc-SPPS. For the synthesis of peptide acids, benzyl (B1604629) alcohol-type linkers like Wang or HMPA are commonly used. sigmaaldrich.com However, for C-terminal residues prone to racemization or side reactions, such as D-amino acids, trityl-based resins (e.g., 2-chlorotrityl chloride resin) are preferred. sigmaaldrich.com These resins allow for mild cleavage conditions that preserve the stereochemistry of the C-terminal residue and minimize side-chain protecting group loss. sigmaaldrich.com

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. sigmaaldrich.com This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comiris-biotech.de The cleavage cocktail often includes scavengers to trap reactive cationic species generated during deprotection, which could otherwise modify sensitive amino acid residues. sigmaaldrich.comiris-biotech.de The composition of the cleavage cocktail must be carefully chosen based on the amino acid sequence. thermofisher.comwpmucdn.com For peptides containing sensitive residues, a common and effective non-malodorous cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). sigmaaldrich.com

Resin Linker Type Cleavage Condition Product Advantages for D-Amino Acids
Wang/HMPA 95% TFAPeptide AcidStandard for many applications. sigmaaldrich.com
Rink Amide 95% TFAPeptide AmideFor C-terminally amidated peptides. sigmaaldrich.com
2-Chlorotrityl Chloride Dilute TFA (e.g., 20% TFE in DCM)Protected Peptide AcidMild cleavage preserves stereochemistry. sigmaaldrich.com

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS) offers advantages for large-scale production and for the synthesis of complex peptides where purification of intermediates is necessary. chempep.com

Efficient Coupling Reagents for N-Methyl Amino Acid Incorporation

Fragment Condensation and Convergent Assembly of Modified Peptides

For the synthesis of long or complex peptides, a convergent strategy involving the coupling of pre-synthesized peptide fragments can be more efficient than a linear, stepwise approach. scielo.org.mxchempep.com This method, known as fragment condensation, can be performed in solution or on a solid support. nih.govresearchgate.net A key challenge in fragment condensation is the risk of epimerization at the C-terminal residue of the activating fragment. researchgate.net To minimize this risk, it is often recommended to use a stepwise coupling strategy when possible, or to select fragment junctions with C-terminal glycine (B1666218) or proline residues. researchgate.net Despite this challenge, fragment condensation is a powerful tool for the assembly of large, modified peptides. chempep.com

Advanced Strategies for Introducing Multiple Modifications

The incorporation of multiple modifications, such as a combination of N-methylation and D-amino acids, requires careful planning of the synthetic route. The challenges associated with each modification are often additive. The synthesis of peptides with multiple consecutive N-methylated amino acids is particularly difficult due to cumulative steric hindrance. researchgate.net In such cases, a combination of the most powerful coupling reagents, optimized reaction conditions (including microwave heating), and potentially a fragment-based approach may be necessary to achieve the desired product in acceptable yield and purity. cem.comresearchgate.netresearchgate.net

Incorporation of D-Amino Acids for Mirror-Image Peptides

The incorporation of D-amino acids represents a cornerstone strategy in peptide design, primarily aimed at overcoming the inherent limitations of native L-peptides, such as their susceptibility to proteolytic degradation. nih.govpnas.org D-amino acids are the non-superimposable mirror images (enantiomers) of the canonical L-amino acids that constitute naturally occurring proteins. nih.govnih.govnih.gov While they share identical chemical and physical properties with their L-counterparts, their stereochemistry is fundamentally different. nih.gov This difference is the key to their most significant advantage: resistance to proteolysis. rsc.orgtufts.eduresearchgate.net

Endogenous proteases are chiral enzymes exquisitely evolved to recognize and cleave peptide bonds between L-amino acids. tufts.eduresearchgate.net Consequently, peptides constructed from D-amino acids are poor substrates for these enzymes, rendering them highly resistant to degradation in biological systems. nih.govtufts.eduasm.org This enhanced stability leads to a significantly longer in vivo half-life, a critical attribute for therapeutic peptide candidates. pnas.orgnih.gov

A powerful application of this principle is the development of "mirror-image" peptides, which are composed entirely of D-amino acids. nih.govpepdd.comresearchgate.net The discovery of high-affinity D-peptides for a specific biological target is often achieved through a technique known as mirror-image phage display. nih.govrsc.orgtufts.edu The process unfolds as follows:

Target Inversion: The target protein, which naturally exists in an L-conformation, is chemically synthesized in its D-enantiomeric form. nih.govtufts.educhemrxiv.org

Library Screening: This synthetic D-protein is then used as a "bait" to screen a vast library of L-peptides displayed on the surface of bacteriophages. tufts.eduyoutube.com

Hit Identification: L-peptides that bind with high affinity to the D-target are isolated and sequenced. tufts.eduyoutube.com

Chiral Inversion: Based on the principle of symmetry, the identified L-peptide sequence is then chemically synthesized using the corresponding D-amino acids. nih.govtufts.edu

The resulting D-peptide is expected to bind to the natural L-protein target with the same affinity and specificity as the L-peptide bound to the D-target. nih.govresearchgate.net This innovative approach makes it possible to develop potent and specific peptide-based drugs with the crucial advantage of proteolytic stability. nih.govrsc.orgnih.gov Another related strategy involves the creation of retro-inverso peptides, which are made of D-amino acids arranged in the reverse sequence of a known L-peptide, further contributing to the arsenal (B13267) of biostable peptide architectures. nih.gov

Design Principles for Peptidomimetics Incorporating N-methyl-4-fluoro-D-phenylalanine

The design of advanced peptidomimetics often involves the strategic incorporation of non-canonical amino acids to simultaneously address multiple pharmacological hurdles, such as poor stability, low permeability, and suboptimal receptor affinity. nih.govnih.govresearchgate.net N-methyl-4-fluoro-D-phenylalanine is a prime example of a multi-functional building block, where each of its constituent modifications—D-stereochemistry, N-methylation, and side-chain fluorination—imparts distinct and synergistic advantages. The design principles for its use are rooted in understanding the specific contribution of each modification. core.ac.ukupc.edu

D-Stereochemistry: As established, the foundational role of the D-configuration is to confer proteolytic resistance. nih.govresearchgate.net By replacing a native L-amino acid with its D-enantiomer at a site vulnerable to enzymatic cleavage, the peptide's metabolic stability is significantly enhanced. tufts.edu

N-Methylation: The substitution of the amide proton with a methyl group on the peptide backbone introduces several profound changes:

Enhanced Proteolytic Stability: Beyond the effect of the D-alpha-carbon, N-methylation provides an additional layer of steric hindrance that shields the adjacent peptide bonds from protease activity. researchgate.net

Conformational Control: The removal of the amide proton eliminates a key hydrogen bond donor, which alters the local secondary structure. researchgate.netresearchgate.net N-methylation lowers the energy barrier for the rotation of the peptide bond, increasing the accessibility of the cis conformation, which is typically energetically unfavorable. researchgate.net This property can be exploited to stabilize specific turn structures or to lock the peptide into a bioactive conformation that mimics its receptor-bound state. mdpi.comnih.gov

Improved Permeability: The reduction in hydrogen bonding capacity by removing an amide proton decreases the desolvation penalty required for a peptide to cross cellular membranes. researchgate.netnih.govub.edu This often leads to increased passive diffusion and can improve the oral bioavailability of peptide therapeutics. nih.govresearchgate.netnih.gov

4-Fluorination of the Phenyl Ring: The introduction of a fluorine atom at the para-position of the phenylalanine side chain offers a subtle yet powerful method for fine-tuning molecular properties:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the aromatic ring alters the ring's electrostatic potential. nih.gov This can influence or modify crucial cation-π interactions between the peptide and its target receptor. mpg.defu-berlin.de

Increased Hydrophobicity and Stability: The C-F bond is exceptionally strong, and fluorination can increase the metabolic stability of the side chain. nih.gov It also enhances the hydrophobicity of the phenylalanine residue, which can improve binding affinity within hydrophobic pockets of a target protein. nih.govchemimpex.com

Structural Probe: Because fluorine is sterically similar to hydrogen, its incorporation serves as a minimally perturbative probe to study protein-ligand interactions. nih.gov

The strategic incorporation of N-methyl-4-fluoro-D-phenylalanine into a peptide sequence is, therefore, a multifaceted design choice. It is employed to create a highly stable and conformationally constrained analog with potentially improved membrane permeability and fine-tuned receptor interactions.

Table 1: Impact of Individual Modifications on Peptide Properties

ModificationProteolytic StabilityConformational FlexibilityH-Bonding Capacity (Backbone)Membrane PermeabilityReceptor Interactions
D-Amino AcidGreatly IncreasedCan alter local conformationUnchangedNo direct impactMaintains binding via mirror-image principle
N-MethylationIncreasedReduced (Constrained)Reduced (H-bond donor removed)IncreasedAltered via conformational changes
4-Fluorination (Side Chain)Increased (Metabolic)Minimally changedUnchangedSlightly Increased (Hydrophobicity)Altered via electronic/hydrophobic effects

Conformational and Structural Elucidation of Peptides Containing N Methyl 4 Fluoro D Phenylalanine

Conformational Analysis of N-Methylated Amide Bonds

N-methylation, the substitution of the amide proton with a methyl group, significantly alters the conformational landscape of the peptide backbone.

The peptide bond can exist in two planar conformations: trans (with the Cα atoms on opposite sides of the C-N bond) and cis (with the Cα atoms on the same side). For most amino acid residues, the trans conformation is sterically favored by a significant margin. However, N-methylation reduces the energy difference between the cis and trans isomers. ub.edu This is because the steric clash between the methyl group and the adjacent side chain in the trans conformation is comparable to the clash between the two Cα atoms in the cis form.

Studies on N-acetyl, N'-methylamide derivatives of proline, a naturally occurring N-substituted amino acid, have shown a significant population of cis isomers. nih.govcapes.gov.br While proline's cyclic structure inherently favors the cis conformation more than other amino acids, N-methylation in linear peptides also promotes a higher proportion of the cis amide bond. nih.govresearchgate.net For instance, research on N-methyl-α,β-dehydroamino acids has demonstrated that N-methylation is a promising tool to induce the cis configuration of the amide bond. nih.gov

The presence of a cis amide bond has a profound impact on the local backbone geometry, directly influencing the preceding dihedral angle, omega (ω), which is approximately 180° for a trans bond and 0° for a cis bond. This, in turn, restricts the possible values of the phi (φ) and psi (ψ) dihedral angles of the adjacent residues, thereby altering the local peptide conformation. rsc.org

By increasing the population of the cis amide bond, N-methylation introduces a "kink" in the peptide backbone, disrupting regular secondary structures like α-helices and β-sheets. nih.govresearchgate.net This can lead to the formation of turns and other non-regular structures. nih.gov The removal of the amide proton also eliminates a hydrogen bond donor, which can disrupt the hydrogen bonding patterns that stabilize canonical secondary structures. ub.edu

Table 1: Impact of N-Methylation on Peptide Backbone Parameters
ParameterEffect of N-MethylationConsequence
cis/trans IsomerismLowers the energy barrier between cis and trans isomers, increasing the population of the cis conformer. ub.eduIntroduces a "kink" in the peptide backbone.
ω Dihedral AngleShifts from ~180° (trans) to ~0° (cis).Alters local backbone geometry.
Hydrogen BondingEliminates the amide proton, a hydrogen bond donor. ub.eduDisrupts regular secondary structures (α-helices, β-sheets).
Global ConformationCan induce significant changes in the overall peptide fold. researchgate.netnih.govCan lead to novel biological activities and improved pharmacokinetic properties. nih.gov

Stereochemical Implications of D-Configuration

The stereochemistry of amino acids is a critical determinant of peptide structure. While L-amino acids are the building blocks of most natural proteins, the incorporation of D-amino acids introduces unique structural features.

The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids can induce significant changes in the secondary structure. rsc.org This is because D-amino acids have different Ramachandran plot preferences compared to their L-counterparts. psu.eduresearchgate.net While L-amino acids favor right-handed helices, D-amino acids can promote the formation of left-handed helices or induce turns and other non-helical structures. psu.edu

The presence of a D-amino acid can disrupt the regular hydrogen bonding patterns of β-sheets, but it can also facilitate the formation of specific types of turns, such as β-turns, which are crucial for peptide folding. rsc.orgresearchgate.net The alternating arrangement of L- and D-amino acids can lead to the formation of unique tubular structures and other novel supramolecular assemblies. nih.govacs.org The specific position of the D-amino acid within the peptide sequence can have a dramatic effect on the resulting morphology of these assemblies. nih.gov

The introduction of a D-amino acid can also have a profound impact on the self-assembly of peptides into larger structures like nanofibers and hydrogels. nih.gov In some cases, the presence of a D-amino acid can hinder self-assembly by distorting the molecular packing, while in other instances, it can promote the formation of well-defined β-sheet conformations that are essential for hydrogelation. rsc.orgnih.gov

Fluorine's Contribution to Peptide Structure and Dynamics

The introduction of fluorine into amino acid side chains offers a powerful tool for fine-tuning peptide conformation and stability.

Fluorine is the most electronegative element, and its incorporation into the phenyl ring of phenylalanine creates a strong dipole moment. nih.gov This high electronegativity can influence the local electronic environment and lead to non-covalent interactions, such as fluorine-backbone carbonyl interactions, that can stabilize specific side chain conformations (rotamers). canterbury.ac.nz

Table 2: Summary of Conformational Effects
ModificationKey Conformational ImpactStructural Outcome
N-MethylationIncreased cis-amide bond population. nih.govresearchgate.netDisruption of regular secondary structures, formation of turns. nih.govnih.gov
D-ConfigurationAltered Ramachandran preferences. psu.eduresearchgate.netInduction of turns, potential for novel supramolecular assemblies. rsc.orgnih.gov
FluorinationElectronic and steric influence on side chain rotamers. canterbury.ac.nznih.govStabilization of specific side chain conformations, modulation of hydrophobicity. researchgate.netgoogle.com

Influence on Intramolecular Hydrogen Bonding and Solvation Shells

The substitution of the amide proton with a methyl group in N-methylated amino acids fundamentally alters the hydrogen bonding capacity of the peptide backbone. By removing the hydrogen bond donor capability of the nitrogen atom, N-methylation prevents the formation of conventional intramolecular hydrogen bonds that are crucial for stabilizing secondary structures like α-helices and β-sheets. This disruption forces the peptide to adopt alternative conformations and can increase its solubility in nonpolar solvents and its ability to cross cell membranes.

The fluorine atom at the 4-position of the phenyl ring also influences non-covalent interactions. While the C-F bond is highly polarized, fluorine is a poor hydrogen bond acceptor. However, the high electronegativity of fluorine can modulate the acidity, basicity, and geometry of the amino acid. nih.gov In specific orientations, a weak intramolecular hydrogen bond between an amide proton (from an adjacent amino acid) and the fluorine atom (NH···F) can occur, influencing the local conformation. ucla.edu

Furthermore, fluorination affects the peptide's interaction with its surrounding environment. The hydration profiles of peptides are critical to their structure and function. Studies on L-phenylalanine show that water molecules preferentially bind to the carboxyl group in a bridged hydrogen-bonded fashion. nih.gov The introduction of a hydrophobic and lipophilic fluorine atom can alter the organization of the surrounding water molecules, impacting the solvation shell. This modification of the electronic properties of the phenyl ring can influence cation-π or π-π stacking interactions, which are critical for peptide folding and assembly. mdpi.com

Experimental and Computational Approaches to Conformational Characterization

A combination of experimental and computational techniques is required to fully elucidate the complex conformational landscape of peptides containing N-methyl-4-fluoro-D-phenylalanine.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes and self-assembled nanomaterials, often without the need for crystallization. Recent studies have successfully used cryo-EM to determine the near-atomic resolution structure of self-assembled nanofibers formed from Fmoc-tripeptides. For instance, the structure of an Fmoc-FFY (Phenylalanine-Phenylalanine-Tyrosine) nanofiber was resolved to 3.8 Å, revealing a triple-stranded helical arrangement held together by strong interactions from a 3-Fmoc zipper motif. nih.gov This demonstrates the utility of cryo-EM in characterizing the supramolecular structures that can be formed by peptides containing modified, Fmoc-protected amino acids.

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. Distinct CD spectra are characteristic of different secondary structures, such as α-helices, β-sheets, and random coils. researchgate.net

The aromatic side chain of phenylalanine contributes to the CD signal, and its modification with fluorine can subtly alter the spectrum. researchgate.net Crucially, the use of a D-amino acid, such as D-phenylalanine, results in a CD spectrum that is a mirror image of its L-enantiomer. researchgate.netresearchgate.net By monitoring changes in the CD spectrum, researchers can assess how the combined effects of N-methylation and fluorination influence the conformational equilibrium and favor specific secondary structures in solution. nih.gov

Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic nature of peptides at an atomic level. semanticscholar.orgnih.gov These simulations model the movements and interactions of atoms over time, allowing researchers to explore the conformational landscape, predict stable structures, and understand the thermodynamic forces governing peptide folding and self-assembly. researchgate.netmdpi.com

For peptides containing N-methyl-4-fluoro-D-phenylalanine, MD simulations can clarify the conformational constraints imposed by the N-methyl group and the specific interactions mediated by the fluorinated ring. Simulations can model how these modifications affect backbone dihedral angles (phi and psi), side-chain orientations, and interactions with solvent molecules. semanticscholar.org For complex systems or slow conformational changes, enhanced sampling techniques like metadynamics can be employed to overcome energy barriers and explore a wider range of structures, providing insights into processes such as the rotation of the phenyl ring within a packed hydrophobic core. semanticscholar.org

Technique Information Obtained Relevance to N-methyl-4-fluoro-D-phenylalanine Peptides
X-ray Crystallography High-resolution 3D atomic structure in a solid state.Provides definitive conformational data and precise bond angles/lengths. nih.govacs.org
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large assemblies in a vitrified state.Ideal for studying self-assembled nanostructures (e.g., fibers, gels) formed by modified peptides. nih.gov
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet) in solution.Monitors conformational changes induced by the modified amino acid and confirms the impact of D-chirality. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations Dynamic behavior, conformational preferences, and interaction energies.Elucidates the impact of N-methylation and fluorination on peptide flexibility, folding, and solvation. semanticscholar.orgnih.gov

Spectroscopic Probes and Characterization of Modified Peptides

19F Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Research

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (resulting in 83% sensitivity relative to ¹H), and a large chemical shift dispersion that is highly sensitive to the local chemical environment. researchgate.netmdpi.com These properties make ¹⁹F NMR a powerful tool for studying peptides and proteins with minimal structural perturbation when a hydrogen atom is replaced by a fluorine atom. anu.edu.au

The incorporation of a 4-fluorophenylalanine residue at a specific position in a peptide sequence provides a highly localized and sensitive NMR probe. researchgate.netnih.gov Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum of a labeled peptide is free from background signals, allowing for clear and unambiguous observation of the probe's environment. researchgate.netanu.edu.au The chemical shift of the fluorine atom is exquisitely sensitive to subtle changes in its surroundings, including solvent exposure, van der Waals contacts, and local electrostatic fields. researchgate.netmdpi.com This sensitivity allows researchers to monitor structural and functional aspects of a specific region of the peptide without interference from the rest of the molecule.

A single peptide can exist in multiple conformations that are in dynamic equilibrium. ¹⁹F NMR is particularly well-suited to detect and characterize such conformational heterogeneity. anu.edu.aunih.gov If a peptide containing a 4-fluorophenylalanine residue exists in two or more distinct conformations that interconvert slowly on the NMR timescale, separate peaks will be observed in the ¹⁹F NMR spectrum, with the area of each peak corresponding to the population of that conformational state. researchgate.net

In a study on the intestinal fatty acid binding protein (IFABP), which was labeled with 4-¹⁹F-phenylalanine, researchers observed that several phenylalanine residues existed in two distinct conformations. nih.gov This was evidenced by the appearance of exchange cross-peaks in ¹⁹F-¹⁹F NOESY spectra and the ability to deconvolve broad peaks into two separate signals. nih.gov This demonstrates the power of this technique to reveal subtle dynamic processes that are often averaged out and invisible in other analytical methods.

Table 1: Example of ¹⁹F NMR Data for Detecting Conformational States This table is illustrative and based on typical findings in the literature for 4-fluorophenylalanine-labeled peptides.

Peptide State¹⁹F Chemical Shift (ppm)Peak Linewidth (Hz)Relative Population (%)Interpretation
Apo (Ligand-free)-114.25070Major conformation
Apo (Ligand-free)-114.86530Minor conformation in slow exchange
Holo (Ligand-bound)-115.545100Single, stabilized conformation upon ligand binding

The sensitivity of the ¹⁹F chemical shift to its environment makes it an ideal tool for monitoring binding events. When a peptide containing a 4-fluorophenylalanine probe binds to a ligand or a protein, the local environment of the fluorine atom changes, leading to a perturbation in its chemical shift. acs.org By titrating a labeled peptide with a binding partner and monitoring the changes in the ¹⁹F NMR spectrum, one can determine binding affinities (Kd), kinetics, and map the interaction interface.

For instance, studies have shown that the addition of a known ligand to a bromodomain protein labeled with fluorinated aromatic amino acids resulted in significant changes in the ¹⁹F chemical shifts, allowing for the characterization of the binding interaction. acs.org This protein-observed ¹⁹F NMR (PrOF NMR) approach is valuable for screening small molecule libraries and identifying new ligands. acs.org The magnitude of the chemical shift change can provide information about the extent of the conformational change occurring at that specific site upon binding.

Table 2: Illustrative Data on Monitoring Peptide-Ligand Interaction with ¹⁹F NMR This table is a representative example based on data from studies of ligand binding to fluorinated proteins.

Ligand Concentration (μM)¹⁹F Chemical Shift of Probe (ppm)Change in Chemical Shift (Δδ, ppm)
0 (Apo)-114.200.00
10-114.45-0.25
50-114.90-0.70
100-115.35-1.15
200 (Saturating)-115.50-1.30

Other Advanced NMR Techniques for N-Methylated Peptides

The presence of an N-methyl group on the peptide backbone, as would be the case for a peptide incorporating N-methyl-4-fluoro-D-phenylalanine, introduces specific conformational constraints and eliminates a hydrogen bond donor. These changes can be studied using a variety of advanced NMR techniques.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for the structural analysis of N-methylated peptides. NOESY, in particular, is vital as it provides information about through-space proximity of protons. The presence of the N-methyl group gives rise to a distinct singlet in the ¹H NMR spectrum, and NOE cross-peaks between this methyl group and other protons in the peptide can provide key distance restraints for 3D structure calculation. Furthermore, N-methylation can influence the cis/trans isomerization of the preceding peptide bond, a phenomenon that can be quantified using 2D exchange spectroscopy (EXSY) or by observing distinct sets of resonances for the cis and trans conformers.

Mass Spectrometry for Structural Verification of Modified Peptides

Mass spectrometry (MS) is an indispensable tool for the primary structural verification of synthetically modified peptides. Following solid-phase peptide synthesis (SPPS) with a building block like N-Fmoc-N-methyl-4-fluoro-D-phenylalanine, high-resolution mass spectrometry is used to confirm the accurate mass of the final peptide product. This initial analysis verifies that the correct amino acid has been incorporated and that all protecting groups have been successfully removed.

For more detailed structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion is isolated and fragmented, typically at the peptide bonds. The resulting fragment ions are then analyzed to generate a spectrum that allows for the determination of the amino acid sequence. The mass difference between consecutive fragment ions (specifically the y- and b-ions) confirms the identity of each amino acid in the sequence. A mass shift corresponding to the N-methyl-4-fluoro-D-phenylalanine residue at the expected position in the fragmentation ladder provides definitive proof of its successful and site-specific incorporation. This method is highly sensitive and can confirm the primary structure of the modified peptide with a high degree of confidence.

Mechanistic Insights and Functional Implications in Peptide Science

Rational Design of Protease-Resistant Peptide Scaffolds

A primary obstacle in the development of peptide-based drugs is their susceptibility to rapid degradation by endogenous proteases. nih.gov The rational design of peptide scaffolds often involves strategic modifications to the peptide backbone or amino acid residues to sterically and stereochemically hinder enzymatic recognition and cleavage.

The introduction of N-methylated amino acids and D-amino acids are two of the most effective strategies for improving the metabolic stability of peptides. nih.govnih.govtum.de N-methylation, the substitution of the amide proton with a methyl group, directly impacts the peptide backbone by removing the hydrogen bond donor capability of the amide nitrogen. google.com This modification can disrupt the formation of secondary structures like β-sheets that are often recognized by proteases. More importantly, the N-methyl group provides steric hindrance that can prevent the peptide from fitting into the active site of a protease, thereby abrogating proteolytic susceptibility with minimal structural perturbation. google.commonash.edu

The incorporation of D-amino acids provides an alternative and powerful mechanism for enhancing proteolytic stability. nih.gov Natural proteases have evolved to be highly specific for L-amino acid substrates. The substitution of a natural L-amino acid with its D-enantiomer creates a peptide bond that is not recognized by these enzymes, rendering the peptide resistant to cleavage at that site. monash.edunih.gov Studies on antimicrobial peptides and their lipopeptide analogs have shown that substituting L-amino acids with their D-counterparts can significantly enhance serum stability. nih.gov For example, the replacement of L-lysine with D-lysine in certain peptides resulted in 100% of the peptide remaining after 8 hours of incubation in serum. nih.gov

The compound N-methyl-4-fluoro-D-phenylalanine combines both of these protective features. A peptide containing this residue would be resistant to cleavage due to both the unnatural D-configuration of the chiral center and the steric shield provided by the N-methyl group on the adjacent peptide bond.

Table 1: Impact of Amino Acid Modifications on Proteolytic Stability
ModificationMechanism of ResistanceRelative Stability
L-Amino Acid (Unmodified)Native substrate for proteasesLow
D-Amino AcidStereochemical hindrance; not recognized by L-specific proteasesHigh
N-Methyl L-Amino AcidSteric hindrance at the peptide bond; disruption of enzyme-substrate recognitionHigh
N-Methyl D-Amino AcidCombines steric and stereochemical hindrance for synergistic protectionVery High

Engineering peptides with enhanced enzymatic resistance is a deliberate process that leverages specific chemical modifications to block sites of proteolytic cleavage. nih.gov The introduction of α-N-methylated non-proteinogenic amino acids is a key strategy to improve proteolytic stability. nih.govst-andrews.ac.ukresearchgate.net The utility of N-methylation is exemplified by the natural product cyclosporine A, a highly N-methylated cyclic peptide with excellent metabolic stability and oral bioavailability. nih.gov

The strategic placement of an N-methylated D-amino acid, such as N-methyl-4-fluoro-D-phenylalanine, at a known cleavage site can effectively protect the entire peptide from degradation initiated at that position. This dual modification offers a more robust defense than either modification alone. While single substitutions with D- or N-methyl amino acids improve stability, multiple substitutions or combined modifications often have a more profound effect. nih.gov The combination of these modifications within a single residue provides a highly effective and localized strategy for enhancing the half-life of a peptide therapeutic in biological fluids.

Modulation of Peptide Permeability Across Biological Barriers

Poor cell permeability is a major challenge for peptide drugs, particularly those targeting intracellular proteins. nih.govnih.gov Modifications that reduce the polarity and increase the lipophilicity of a peptide, while controlling its conformational flexibility, can significantly enhance its ability to cross biological membranes.

Backbone N-methylation has emerged as a valuable tool for improving the membrane permeability of peptides, especially cyclic peptides. nih.govnih.govresearchgate.net The mechanism is multifaceted and involves altering the physicochemical properties of the peptide. One of the most significant effects of N-methylation is the reduction of the number of hydrogen bond donors (HBDs) in the peptide backbone. unc.edunih.gov When a peptide crosses a lipid bilayer, it must shed its hydration shell, a process that is energetically costly, particularly for the polar amide N-H groups. By replacing an N-H with an N-CH₃ group, N-methylation eliminates a hydrogen bond donor, reducing the desolvation energy penalty associated with membrane translocation. nih.gov

Furthermore, N-methylation introduces conformational constraints that can favor a more compact, membrane-permeable structure. nih.govnih.gov It can promote the formation of intramolecular hydrogen bonds by shielding other amide protons from the solvent, effectively "chameleonic" behavior where the peptide exposes its hydrophobic surfaces in a lipid environment. While N-methylation generally enhances permeability, the effect is not always additive and can be position-dependent. acs.org Studies on a library of cyclic hexapeptides showed that while there was no direct correlation between the number of N-methyl groups and permeability, certain positions were critical. acs.org For instance, an N-methyl group placed adjacent to a D-amino acid was found in 9 out of 10 of the most permeable peptides in the study, suggesting a synergistic conformational effect between the two modifications. acs.org

The translocation of N-methylated peptides is thought to occur through passive, transcellular diffusion, although facilitated diffusion has also been suggested. acs.orgnasa.gov The increased lipophilicity and reduced polarity conferred by N-methylation are key factors that favor direct interaction with and passage through the lipid membrane. unc.edu

Table 2: Selected Studies on N-Methylation and Peptide Permeability
Peptide ClassModificationObserved Effect on PermeabilityReference
Cyclic Hexapeptides (poly-alanine)Multiple N-methylation (1-5 groups)10 analogues showed high Caco-2 permeability (>1 x 10-5 cm/s); effect was position-dependent. acs.org
Somatostatin Analog (cyclo(-PFwKTF-))Tri-N-methylationDrastically improved intestinal permeability, resulting in 10% oral bioavailability. nih.govtum.de
HIV FSS-RNA Binding CompoundsN-methylationIncreased ability to cross cell membranes as assessed by flow cytometry. nih.govacs.org
General Cyclic PeptidesBackbone N-methylationGenerally used as a tool to manipulate and improve permeability by adjusting conformational space and reducing HBDs. nih.govnih.govresearchgate.net

Impact on Peptide-Receptor Binding and Selectivity

The biological activity of a peptide is dictated by its three-dimensional structure and its ability to present key pharmacophoric groups in the correct orientation to bind a biological target. Modifications that alter peptide conformation can therefore have a profound impact on binding affinity and selectivity.

N-methylation significantly influences the conformational freedom of the peptide backbone. nih.gov By restricting the rotation around the peptide bonds, N-methylation can reduce the number of accessible conformations, effectively locking the peptide into a more defined structure. researchgate.net This pre-organization can be highly beneficial if the resulting conformation matches the bioactive state required for receptor binding, as it reduces the entropic penalty of binding. This can lead to a substantial enhancement in both binding affinity and receptor subtype selectivity. researchgate.netnih.gov For example, the sequential N-methylation of an unselective cyclic peptide integrin ligand resulted in a tremendous enhancement in selectivity among different integrin receptor subtypes. researchgate.net

The incorporation of N-methyl-4-fluoro-D-phenylalanine would rigidly orient the 4-fluorophenyl side chain. The fluorine atom itself can participate in favorable interactions with a receptor, such as forming hydrogen bonds or engaging in electrostatic or orthogonal multipolar interactions, which can enhance binding affinity. nih.govchemimpex.comchemimpex.com The combination of the D-configuration, N-methylation, and fluorination in a single residue thus provides a powerful tool for fine-tuning the presentation of this critical pharmacophore, allowing for the optimization of both potency and selectivity. acs.orgresearchgate.net

Stereospecific Interactions in Receptor Recognition

The incorporation of N-Fmoc-N-methyl-4-fluoro-D-phenylalanine into peptide sequences offers a sophisticated method for refining stereospecific interactions that govern receptor recognition. The precise three-dimensional arrangement of a peptide is paramount for its binding affinity and selectivity, and this engineered amino acid provides multiple levers for conformational control and interaction tuning. The D-configuration, N-methylation, and 4-fluorination each contribute distinct and synergistic effects that enhance molecular recognition.

The D-chiral center of the phenylalanine residue fundamentally alters the peptide backbone's topology compared to its natural L-counterpart. The introduction of a D-amino acid can induce specific β-turn or helical structures that may present side chains in an orientation that is more complementary to the target receptor's binding pocket. This stereochemical inversion is also a well-established strategy to confer proteolytic resistance, as endogenous proteases are highly specific for L-amino acid sequences.

N-methylation of the amide backbone nitrogen introduces significant conformational constraints. nih.gov By replacing the amide proton, it eliminates a key hydrogen bond donor, thereby disrupting the formation of secondary structures like β-sheets and helices that rely on these bonds. researchgate.net This modification restricts the allowable values of the dihedral angle phi (φ), pre-organizing the peptide into a more limited conformational space. This reduction in conformational entropy can lead to a more favorable binding energy upon interaction with a receptor. Furthermore, the N-methyl group can act as a steric shield, preventing non-specific binding, and can fine-tune receptor subtype selectivity by altering the peptide's bioactive conformation. nih.gov

The 4-fluoro substituent on the phenyl ring provides an additional layer of control over intermolecular forces. Fluorine is the most electronegative element, and its introduction into the phenyl ring alters the aromatic system's quadrupole moment, turning the typically electron-rich face into a more electron-poor one. nih.gov This modification can influence or enhance non-covalent interactions critical for receptor binding, such as cation-π and π-π stacking interactions, with complementary aromatic or charged residues in the receptor. mdpi.com While minimally larger than a hydrogen atom, the fluorine atom can also increase the local hydrophobicity of the side chain, promoting stronger binding in hydrophobic pockets of the receptor. nih.gov

Table 1: Influence of Structural Modifications on Receptor Interactions

Structural FeaturePrimary Effect on PeptideImpact on Receptor RecognitionSupporting Principle
D-ConfigurationInverts local stereochemistry; induces specific backbone turns.Alters side-chain presentation for improved fit; enhances proteolytic stability.Enzymes are stereospecific, and altered geometry can enhance complementarity.
N-MethylationRestricts backbone rotation; removes H-bond donor capability. nih.govReduces entropic penalty of binding; can improve receptor subtype selectivity. nih.govPre-organization of the ligand into its bioactive conformation enhances binding affinity.
4-FluorinationModulates aromatic ring electronics and hydrophobicity. nih.govStrengthens specific non-covalent interactions (e.g., cation-π) and hydrophobic contacts. mdpi.comFluorine's electronegativity and hydrophobicity can be used to tune intermolecular forces. nih.gov

Design of Peptides with Tuned Aggregation Propensity

Peptide aggregation is a significant challenge in the development of therapeutics, often leading to loss of activity, poor solubility, and potential immunogenicity. Aggregation is frequently driven by the formation of intermolecular β-sheets, stabilized by hydrogen bonds between peptide backbones. The rational design of peptide sequences to minimize this propensity is crucial, and the incorporation of structurally modified amino acids like this compound is a key strategy.

The primary mechanism by which N-methylated amino acids disrupt aggregation is by acting as 'β-sheet breakers'. researchgate.net The self-assembly process that leads to insoluble aggregates, including amyloid fibrils, is heavily dependent on a network of hydrogen bonds between the amide protons and carbonyl oxygens of adjacent peptide chains. By introducing an N-methyl group, the amide proton is eliminated, creating a discontinuity in the hydrogen-bonding pattern required to stabilize an extended β-sheet structure. nih.gov Placing N-methylated residues at strategic positions within aggregation-prone regions of a peptide can effectively cap the growth of β-sheets and prevent fibril formation. nih.govresearchgate.net

Furthermore, the steric bulk of the N-methyl group favors a cis-amide bond conformation over the more common trans conformation. The introduction of cis bonds creates 'kinks' in the peptide backbone, disrupting the linear, planar structure necessary for efficient packing into β-sheets. This conformational disruption is a powerful tool for maintaining peptide solubility. While fluorination increases hydrophobicity, which can sometimes promote aggregation, the electronic effects of the 4-fluoro group can also be leveraged to modulate the specific π-π stacking interactions between aromatic side chains, potentially disrupting the highly ordered packing required for amyloid formation. researchgate.net The goal is to tune these interactions to favor soluble, non-aggregated states.

Table 2: Mechanistic Strategies to Reduce Peptide Aggregation

ModificationMechanism of ActionEffect on Self-Assembly
N-MethylationRemoves amide hydrogen bond donor; introduces steric hindrance. researchgate.netDirectly disrupts β-sheet formation and propagation; reduces propensity for ordered aggregation.
N-MethylationIncreases propensity for cis-amide bonds.Introduces 'kinks' in the peptide backbone, preventing the linear conformation required for fibrillization.
4-FluorinationAlters the electrostatic potential of the aromatic ring. nih.govModulates π-π stacking interactions, which can be used to disrupt the specific packing of aromatic residues in an aggregate core.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies for Multi-Modified Amino Acid Building Blocks

The synthesis of complex, multi-modified amino acid building blocks like N-Fmoc-N-methyl-4-fluoro-D-phenylalanine presents considerable chemical challenges. Traditional and emerging methodologies are continuously being refined to address the regioselective and stereospecific introduction of multiple functional groups.

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone for incorporating ncAAs into peptide chains. nih.govrsc.org The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in this process, allowing for sequential addition of amino acids to a growing chain on a solid support. rsc.orgdigitellinc.com However, the creation of the multi-modified monomer itself requires a sophisticated combination of synthetic strategies.

N-Methylation Strategies: Introducing a methyl group to the alpha-amino group is a critical modification for enhancing the pharmacokinetic properties of peptides. nih.govresearchgate.netpeptide.com A widely applied method is the Biron-Kessler method, which can be performed on a solid phase. nih.gov This technique often involves protecting the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining amine proton, making it susceptible to methylation by reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Other approaches include reductive amination using formaldehyde. nih.gov A significant challenge in N-methylation is preventing racemization and ensuring mono-N-methylation. nih.govnih.gov

Fluorination Techniques: The introduction of fluorine onto the phenyl ring of phenylalanine can be achieved through various methods. These include electrophilic fluorination of electron-rich precursors or nucleophilic fluorination on suitably activated rings. nih.gov For instance, metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using visible-light photoredox catalysis. digitellinc.com Synthesizing fluorinated phenylalanines often involves multi-step routes starting from fluorinated benzaldehydes or benzyl (B1604629) bromides. nih.govmdpi.com

Integrated Synthetic Approaches: Creating a building block with N-methylation, fluorination, and specific stereochemistry (D-configuration) necessitates a convergent synthetic plan. This could involve the initial synthesis of 4-fluoro-D-phenylalanine, followed by N-terminal protection and subsequent N-methylation. The development of radical-based procedures has also gained attention, as these methods can offer milder and more versatile routes to novel unnatural amino acids. mdpi.com

Beyond chemical synthesis, biosynthetic methods offer an alternative for producing and incorporating ncAAs. researchgate.net Techniques like Genetic Code Expansion (GCE) and Cell-Free Protein Synthesis (CFPS) allow for the ribosomal incorporation of ncAAs into proteins, potentially offering more environmentally friendly and efficient pathways in the future. nih.govrsc.orgdigitellinc.com

Synthetic ApproachDescriptionKey Considerations
Solid-Phase Synthesis Stepwise addition of protected amino acids on a resin support. The multi-modified amino acid is prepared beforehand and incorporated during the synthesis.Requires robust synthesis of the monomer; potential for side reactions during coupling of sterically hindered N-methylated residues. rsc.orgnih.gov
Biron-Kessler N-Methylation Solid-phase N-methylation involving protection with 2-nitrobenzenesulfonyl (o-NBS), methylation, and deprotection. nih.govEfficient for on-resin modification, but requires careful control to avoid side reactions.
Photoredox Catalysis Utilizes visible light to generate radicals for reactions like carbofluorination, offering mild conditions for modification. digitellinc.comresearchgate.netProvides novel pathways for C-F bond formation but may require specific catalysts and precursors.
Genetic Code Expansion (GCE) Engineers the cellular translation machinery to incorporate ncAAs in response to specific codons (e.g., stop codons). rsc.orgresearchgate.netPowerful for protein engineering but requires development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the specific ncAA.
Cell-Free Protein Synthesis (CFPS) In vitro protein synthesis that allows direct addition of ncAAs to the reaction mixture, bypassing the cell wall. nih.govOffers flexibility and is suitable for incorporating amino acids that may be toxic to cells.

Advanced Biophysical Techniques for Dynamic Characterization of Modified Peptides

The incorporation of modifications such as N-methylation and fluorination significantly alters the structural and dynamic properties of peptides. Advanced biophysical techniques are crucial for characterizing these changes at a molecular level, providing insights into conformation, stability, and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide structure and dynamics in solution. rsc.orgfishersci.co.uk For peptides containing this compound, ¹⁹F NMR is particularly valuable. The fluorine atom serves as a sensitive probe of the local chemical environment with a large chemical shift dispersion and no background signal in biological systems. researchgate.netnih.gov This allows for precise monitoring of conformational changes, ligand binding, and interactions with membranes or other biomolecules. digitellinc.comnih.govresearchgate.net

Mass Spectrometry (MS): MS is essential for verifying the molecular weight and sequence of modified peptides. rsc.orgfishersci.co.uk Tandem MS (MS/MS) techniques are used to pinpoint the location of modifications, such as N-methylation, by analyzing the fragmentation patterns of the peptide backbone. mdpi.com This confirms the successful and specific incorporation of the multi-modified residue.

X-ray Crystallography and Microcrystal Electron Diffraction (MicroED): These techniques provide atomic-resolution three-dimensional structures of peptides. sigmaaldrich.com While obtaining suitable crystals can be a bottleneck, the resulting structures offer definitive insights into how N-methylation and fluorination affect the peptide backbone conformation and crystal packing. MicroED has emerged as a rapid method for determining high-resolution structures from microcrystals, which are often easier to obtain than the larger crystals required for X-ray crystallography. researchgate.net

Computational Modeling: Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are increasingly used to complement experimental data. nih.govrsc.org These computational approaches can model the dynamic behavior of modified peptides, predict preferred conformations, and rationalize the effects of fluorination and N-methylation on peptide stability and interactions. However, a significant challenge is the need to develop accurate force field parameters for non-standard residues. nih.govrsc.org

TechniqueApplication for Modified PeptidesInformation Gained
¹⁹F NMR Spectroscopy Utilizes the fluorine atom as a non-invasive, sensitive probe. researchgate.netnih.govLocal environment, conformational changes, ligand binding, protein-peptide interactions.
Mass Spectrometry (MS/MS) Verifies mass and determines fragmentation patterns. mdpi.comrsc.orgConfirmation of incorporation, sequence verification, localization of N-methylation.
X-ray Crystallography / MicroED Provides high-resolution 3D structures from crystalline samples. sigmaaldrich.comresearchgate.netPrecise atomic coordinates, backbone conformation, intermolecular interactions, effect of modifications on packing.
Circular Dichroism (CD) Measures the differential absorption of circularly polarized light. nih.govmdpi.comSecondary structure content (α-helix, β-sheet), conformational stability, and folding changes upon modification.
Computational Modeling (MD, QM/MM) Simulates the dynamic behavior of the peptide at an atomic level. nih.govrsc.orgPredicted conformations, structural ensembles, free energy landscapes, rationale for stability/binding changes.

Integration of Machine Learning and Artificial Intelligence in Predictive Peptide Design with Non-Canonical Residues

The chemical space available for peptide design expands exponentially with the inclusion of non-canonical amino acids. rsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools to navigate this complexity, enabling the predictive design of novel peptides with tailored properties.

A primary challenge is the representation of ncAAs for ML models, as standard descriptors for the 20 canonical amino acids are insufficient. nih.gov A common approach involves converting the molecular structure of the ncAA into a numerical vector using chemical fingerprints or SMILES (Simplified Molecular Input Line Entry System) strings, which can then be processed by ML algorithms. nih.govnih.gov

Predictive Models: Supervised ML models are being trained to predict a wide range of peptide properties based on their sequence. For peptides containing ncAAs, these models can predict:

Bioactivity: Binding affinity to specific targets, such as MHC-I molecules, or antimicrobial and anticancer activity. nih.govdigitellinc.comnih.gov

Pharmacokinetics: Properties like stability, solubility, and membrane permeability. mdpi.com

Spectrometric Properties: Predicted retention times and fragmentation patterns in mass spectrometry, which aids in their identification. digitellinc.comresearchgate.netacs.org

Generative Models: Deep generative models, such as Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs), and more recently, diffusion models, are revolutionizing de novo peptide design. nih.govresearchgate.net These models learn the underlying patterns from existing peptide data and can generate entirely new sequences, including those with ncAAs, that are optimized for multiple desired properties simultaneously.

Platforms like NCFlow , a flow-based generative model, are specifically designed to predict the 3D conformation of any given ncAA within a protein pocket, facilitating in silico screening for variants with enhanced binding affinity. rsc.org Similarly, PepTune uses a discrete diffusion model to generate and optimize chemically modified peptides based on their SMILES representations. nih.gov

A significant hurdle in this field is the relative scarcity of training data for ncAA-containing peptides. rsc.org To overcome this, strategies such as transfer learning are employed, where models are pre-trained on vast datasets of small molecules or protein-ligand complexes before being fine-tuned on the more limited peptide data. rsc.org

AI/ML Model TypeFunction in Peptide DesignExample Application/Platform
Supervised Learning (e.g., Regression, Classification) Predicts specific properties of a given peptide sequence.Predicting the binding affinity of peptides with ncAAs to MHC-I. nih.govnih.gov
Generative Adversarial Networks (GANs) Generates novel peptide sequences by having a "generator" network create sequences and a "discriminator" network evaluate them. researchgate.netDe novo design of antimicrobial peptides with non-standard residues.
Variational Autoencoders (VAEs) Learns a compressed representation of peptide sequences and uses it to generate new, similar sequences. researchgate.netExploring the chemical space around a known bioactive peptide to find improved analogues.
Flow-Based Generative Models Learns the data distribution to generate novel, realistic 3D conformations of ncAAs in binding pockets.NCFlow: Predicting the structure of ncAA-containing peptides to screen for improved binding. rsc.org
Diffusion Models Generates data by reversing a noise-adding process, allowing for multi-objective optimization of discrete sequences (SMILES).PepTune: Simultaneous generation and optimization of modified peptides for multiple therapeutic properties. nih.gov

Exploration of N-methyl-4-fluoro-D-phenylalanine in Bioconjugation and Materials Science

The unique combination of N-methylation and fluorination in a D-amino acid scaffold makes this compound a highly promising building block for bioconjugation and advanced materials science.

Bioconjugation: Site-specific modification of proteins and peptides is a powerful tool for creating therapeutic conjugates, diagnostic probes, and research reagents. Non-canonical amino acids provide bioorthogonal chemical handles that allow for precise conjugation reactions without interfering with native protein chemistry. nih.govacs.org While the 4-fluoro-phenylalanine moiety itself is not typically used as a reactive handle, its incorporation can be combined with other ncAAs that do possess bioorthogonal groups (e.g., azides or alkynes). nih.gov Furthermore, the fluorine atom can serve as a ¹⁹F NMR probe or an ¹⁸F label for Positron Emission Tomography (PET) imaging, enabling the tracking and dynamic analysis of the bioconjugate in complex biological systems. nih.govmdpi.com The N-methylation and D-configuration contribute to the metabolic stability of the peptide, ensuring the integrity of the bioconjugate in vivo. peptide.comresearchgate.net

Materials Science: The incorporation of fluorinated amino acids is a well-established strategy for designing novel self-assembling peptide-based biomaterials, such as hydrogels, nanofibers, and ribbons. nih.govrsc.org The unique properties of fluorine—its high electronegativity, hydrophobicity, and the polarity of the C-F bond—can be used to finely tune intermolecular interactions that drive self-assembly. rsc.orgresearchgate.net Fluorine-fluorine interactions and altered hydrophobic packing can lead to materials with enhanced thermal stability and unique structural properties. nih.govresearchgate.net

The N-methyl group adds another layer of control. By disrupting backbone hydrogen bonding, N-methylation can alter the preferred secondary structure and solubility of the peptide. merckmillipore.comrsc.org This modification can prevent the formation of undesirable aggregates, such as amyloid-like fibrils, or be used to favor specific turn structures. peptide.com The D-amino acid configuration provides inherent resistance to degradation by natural proteases, a critical feature for any biomaterial intended for in vivo applications.

Therefore, peptides incorporating N-methyl-4-fluoro-D-phenylalanine could be designed to self-assemble into highly stable and biocompatible materials. These materials could find applications in drug delivery, tissue engineering, and as functional scaffolds, where the combined properties of proteolytic resistance, controlled self-assembly, and the potential for fluorine-based imaging offer significant advantages over materials built from canonical amino acids alone. nih.govrsc.org

Q & A

Q. How can researchers synthesize N-Fmoc-N-methyl-4-fluoro-D-phenylalanine with high enantiomeric purity?

Methodological Answer: Synthesis typically involves sequential protection, fluorination, and methylation. Start with 4-fluoro-D-phenylalanine, introduce the N-methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride. Protect the α-amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (pH 8-9) in a mixed solvent system (e.g., dioxane/water). Ensure chiral integrity by monitoring reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What chromatographic methods are optimal for purifying this compound?

Methodological Answer: Reverse-phase HPLC (RP-HPLC) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) is effective. For preparative purification, a mobile phase of 60-70% acetonitrile achieves baseline separation of enantiomers. Confirm purity (>98%) via analytical HPLC and LC-MS, ensuring the absence of de-Fmoc byproducts (retention time shifts) or methyl group oxidation .

Q. How does the 4-fluoro substituent influence the compound’s stability under peptide synthesis conditions?

Methodological Answer: The electron-withdrawing fluorine atom enhances stability against racemization during coupling by reducing α-proton acidity. However, under prolonged basic conditions (e.g., piperidine deprotection), the fluorine may participate in unintended elimination reactions. Monitor stability via ¹⁹F NMR or MALDI-TOF MS after exposing the compound to standard Fmoc-deprotection conditions (20% piperidine/DMF) .

Advanced Research Questions

Q. How does N-methylation affect peptide backbone conformation when incorporated into model peptides?

Q. How can researchers mitigate low coupling efficiency in solid-phase synthesis using this bulky Fmoc-amino acid?

Methodological Answer: Optimize coupling with activated esters (e.g., HATU/DIPEA in DMF) at elevated temperatures (40-50°C). Pre-activate the amino acid for 5 minutes before resin addition. Use a double-coupling strategy with 3-5 equivalents of reagent. For sterically hindered sequences, incorporate pseudoproline dipeptides to reduce aggregation .

Q. What advanced spectroscopic methods validate the compound’s site-specific incorporation into bioactive peptides?

Methodological Answer: ¹⁹F NMR provides direct detection of fluorine in peptides, with chemical shifts sensitive to local electronic environments. Isotopic labeling (e.g., ¹⁵N-Fmoc derivatives) enables heteronuclear NMR (¹H-¹⁵N HSQC) for residue-specific tracking. For high-resolution structural analysis, utilize cryo-EM or X-ray crystallography with selenomethionine-substituted peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.